molecular formula C5H4FNOS B11715480 2-Fluorothiophene-3-carboxamide

2-Fluorothiophene-3-carboxamide

Cat. No.: B11715480
M. Wt: 145.16 g/mol
InChI Key: BFGZKQBJAGBFLB-UHFFFAOYSA-N
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Description

2-Fluorothiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a fluorine atom at the second position and a carboxamide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorothiophene-3-carboxamide typically involves the fluorination of thiophene derivatives. One common method is the direct fluorination of thiophene using molecular fluorine (F₂) under controlled conditions to yield 2-fluorothiophene. This intermediate can then be further reacted with appropriate reagents to introduce the carboxamide group at the third position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The subsequent steps to introduce the carboxamide group would be optimized for high yield and purity, often involving catalytic processes and continuous flow reactors to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent for the carboxamide group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed:

Scientific Research Applications

2-Fluorothiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluorothiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

    Thiophene-3-carboxamide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Chlorothiophene-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic effects and reactivity.

    2-Fluorothiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, affecting its chemical behavior and applications.

Uniqueness: 2-Fluorothiophene-3-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which confer distinct electronic properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C5H4FNOS

Molecular Weight

145.16 g/mol

IUPAC Name

2-fluorothiophene-3-carboxamide

InChI

InChI=1S/C5H4FNOS/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H2,7,8)

InChI Key

BFGZKQBJAGBFLB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)N)F

Origin of Product

United States

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